2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine
Description
2-{3-[(Furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a heterocyclic compound featuring a pyrazine core linked via a carbonyl group to a pyrrolidine ring substituted at the 3-position with a (furan-2-yl)methanesulfonyl group. This structure combines electron-deficient pyrazine, a conformationally flexible pyrrolidine, and a sulfonyl-linked furan moiety, which may influence solubility, reactivity, and bioactivity.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-pyrazin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(13-8-15-4-5-16-13)17-6-3-12(9-17)22(19,20)10-11-2-1-7-21-11/h1-2,4-5,7-8,12H,3,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVBTFNWXGZLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with pyrrolidine to form the intermediate compound. This intermediate is subsequently coupled with pyrazine-1-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methanesulfonyl group can be reduced to a methyl group.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and sulfonic acids.
Reduction: Methyl derivatives and pyrrolidine derivatives.
Substitution: Amino-pyrazines and thio-pyrazines.
Scientific Research Applications
2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between the target compound and selected analogs from the evidence:
Key Observations:
- Heterocyclic Core : The target’s pyrazine-pyrrolidine system is distinct from oxadiazole (FUOXPY) or pyridine () cores, which may alter electronic properties and binding interactions.
- Sulfonyl vs. Carbonyl : The sulfonyl group in the target contrasts with acylated furans (e.g., 1-(2-furoyl)piperazine, ), which may reduce nucleophilic reactivity but improve resistance to hydrolysis .
Physicochemical and Spectral Properties
- IR Spectroscopy : The sulfonyl group (S=O stretch: ~1350–1150 cm⁻¹) would distinguish the target from oxadiazole (C=N stretch: ~1600 cm⁻¹) or acylated analogs (C=O: ~1700 cm⁻¹) .
- NMR : The pyrrolidine’s chiral center and sulfonyl-linked furan would produce complex splitting patterns in ¹H-NMR, contrasting with simpler pyrazine derivatives in .
Biological Activity
The compound 2-{3-[(furan-2-yl)methanesulfonyl]pyrrolidine-1-carbonyl}pyrazine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 415.46 g/mol. The structure includes a furan ring, a pyrrolidine moiety, and a pyrazine ring, contributing to its diverse biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives with heterocyclic scaffolds have shown efficacy against Gram-positive bacteria, including Staphylococcus aureus, by disrupting biofilm formation and enhancing solubility in aqueous environments . The mechanism often involves inhibition of critical bacterial proteins, leading to reduced viability in both planktonic and biofilm states.
Anticancer Activity
Research has highlighted the potential anticancer properties of related compounds. For example, spiro-pyrrolidine derivatives have demonstrated anti-proliferative effects against various cancer cell lines, including HL-60 leukemia cells, with IC50 values indicating potent activity . The incorporation of nitrogen-containing heterocycles has been noted to enhance biological activity, making them promising candidates for further development in cancer therapeutics.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. Studies suggest that these compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Study on Antimicrobial Efficacy
A recent study synthesized a library of pyrrolidine derivatives and evaluated their antimicrobial activity. The results showed that certain derivatives displayed low Minimum Biofilm Eradication Concentration (MBEC) to Minimum Inhibitory Concentration (MIC) ratios, indicating their effectiveness in eradicating established biofilms at concentrations close to those required to inhibit planktonic growth . This characteristic is particularly valuable as many existing antibiotics lack efficacy against biofilms.
Evaluation of Anticancer Properties
In another study focusing on spiro-pyrrolidine derivatives, researchers reported significant cytotoxicity against HeLa and CT26 cancer cell lines. The compounds were synthesized under mild conditions and exhibited high yields (74-99%) with promising biological activity . This underscores the potential of such derivatives in the development of novel anticancer agents.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
